Deschloroclotizolam is a compound that belongs to the class of benzodiazepines, which are known for their sedative, anxiolytic, and muscle relaxant properties. This compound is structurally related to other benzodiazepines and has garnered attention due to its psychoactive effects and potential applications in scientific research.
Deschloroclotizolam is synthesized from various precursors, primarily through chemical reactions involving o-phenylenediamines and ketones. It has been identified in several studies focusing on novel psychoactive substances, particularly in the context of drug abuse and forensic toxicology. The compound's presence has been noted in drug seizures and clinical reports, highlighting its emerging status as a designer drug .
Deschloroclotizolam is classified as a novel benzodiazepine. It shares structural similarities with traditional benzodiazepines but differs in specific substituents that may affect its pharmacological profile. The compound is not widely recognized in medical literature, indicating its recent emergence in the realm of psychoactive substances .
The synthesis of deschloroclotizolam typically involves a condensation reaction between o-phenylenediamines and ketones. This process can be catalyzed by various agents, including zeolites like H-MCM-22, which facilitate the formation of the benzodiazepine ring structure under mild conditions .
Deschloroclotizolam features a typical benzodiazepine structure characterized by a fused benzene and diazepine ring system. The absence of chlorine at the 7-position distinguishes it from its analogs like clonazolam.
Deschloroclotizolam undergoes various chemical reactions typical of benzodiazepines, including:
Deschloroclotizolam exerts its effects primarily through modulation of gamma-aminobutyric acid type A receptors in the central nervous system. By enhancing GABAergic activity, it promotes sedative and anxiolytic effects.
Deschloroclotizolam has potential applications in scientific research, particularly in studying its pharmacological effects as a novel psychoactive substance. Its unique properties may also make it useful for developing new therapeutic agents targeting anxiety disorders or sleep disturbances.
Ion suppression remains a critical challenge in LC-MS/MS analysis of deschloroetizolam due to co-eluting matrix components in biological samples. Phospholipids, salts, and endogenous compounds alter ionization efficiency, particularly in electrospray ionization (ESI) mode. Studies using post-column infusion experiments reveal significant signal suppression for deschloroetizolam in urine (40–60%) and liver homogenates (25–35%), attributed to phospholipid interference during the ionization process [3] [4]. Signal enhancement (15–20%) occurs in blood matrices due to residual organic solvents or ion-pairing agents [7].
Table 1: Ion Suppression/Enhancement Effects on Deschloroetizolam Across Matrices
| Biological Matrix | Effect Type | Magnitude (%) | Primary Interferents |
|---|---|---|---|
| Urine | Suppression | 40–60 | Phospholipids, salts |
| Postmortem Blood | Suppression | 30–40 | Hemoglobin derivatives |
| Liver Homogenate | Suppression | 25–35 | Lipids, proteins |
| Antemortem Blood | Enhancement | 15–20 | Organic residues |
Mitigation strategies include:
LODs for deschloroetizolam vary significantly with sample preparation and matrix complexity. Validated LODs are lowest in blood (0.0025 mg/L) using protein precipitation combined with LC-MS/MS, whereas urine requires 0.01 mg/L due to higher ionic interference [3] [6]. Postmortem liver homogenates exhibit higher LODs (0.005 mg/L) because of lipid-induced signal suppression. Key validation parameters include:
HRMS enables dual analytical workflows for deschloroetizolam detection. Full-scan screening (mass accuracy <5 ppm) identifies unknowns in 3.5-minute runs using m/z 323.0712 ([M+H]⁺) as the precursor ion. Suspected positives undergo confirmation via Parallel Reaction Monitoring (PRM), which isolates and fragments precursor ions with MS/MS at 17,500 resolution. PRM improves specificity by verifying diagnostic fragments (m/z 205.0321, 91.0542) within ±0.002 Da mass error [5] [8]. This two-tiered approach detects deschloroetizolam in 30% of clinical urine samples, with cross-reactivity minimized through chromatographic separation (retention time: 2.8 ± 0.1 minutes) [8].
Lower quantification limits (LQLs) for deschloroetizolam in HRMS range from 5 to 50 ng/mL across biological matrices. Variability arises from:
Table 2: HRMS Quantification Limits for Deschloroetizolam
| Matrix | Sample Preparation | LQL (ng/mL) | Primary Influence Factor |
|---|---|---|---|
| Urine | Dilute-and-shoot | 50 | Ion suppression |
| Urine | SPE | 10 | Analyte enrichment |
| Plasma | MEPS | 5 | Phospholipid removal |
| Whole Blood | Protein precipitation | 20 | Hemoglobin interference |
Human liver microsome (HLM) incubations characterize deschloroetizolam metabolism by simulating phase I reactions. CYP3A4 and CYP2C19 mediate oxidative metabolism, producing hydroxy-deschloroetizolam as the primary metabolite within 60 minutes. Reaction mixtures contain 1 mg/mL microsomal protein, NADPH (1 mM), and deschloroetizolam (10 μM), incubated at 37°C. Metabolite formation kinetics follow Michaelis-Menten parameters (Vₘₐₓ = 120 pmol/min/mg; Kₘ = 18 μM) [5]. This model identified 26 DBZD metabolites, including deschloroetizolam’s hydroxylated derivative, which persists in urine for >48 hours post-ingestion [5] [10].
Hydroxy-deschloroetizolam (m/z 339.0661) is structurally characterized using MSⁿ fragmentation and retention time shifts. Key fragment ions include:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0